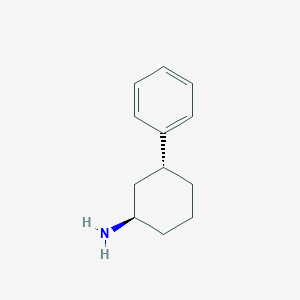

(1R,3R)-3-phenylcyclohexan-1-amine

Description

(1R,3R)-3-Phenylcyclohexan-1-amine is a chiral cyclohexylamine derivative featuring a phenyl substituent at the C3 position and an amine group at the C1 position. This compound is of interest in asymmetric synthesis and medicinal chemistry due to its rigid cyclohexane backbone and stereochemical complexity.

Properties

IUPAC Name |

(1R,3R)-3-phenylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,13H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJRUDCMOPMVAIB-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@@H](C1)N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-phenylcyclohexan-1-amine typically involves the reduction of the corresponding ketone or oxime. One common method is the catalytic hydrogenation of (1R,3R)-3-phenylcyclohexanone using a chiral catalyst to ensure the desired stereochemistry. Another approach involves the reductive amination of (1R,3R)-3-phenylcyclohexanone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve large-scale catalytic hydrogenation processes using high-pressure reactors and chiral catalysts. The choice of catalyst and reaction conditions is crucial to achieve high yield and enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-phenylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be further reduced to form the corresponding cyclohexylamine.

Substitution: The amine group can participate in nucleophilic substitution reactions to form derivatives such as amides or ureas.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as acyl chlorides or isocyanates can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of amides, ureas, or other substituted products.

Scientific Research Applications

(1R,3R)-3-phenylcyclohexan-1-amine has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (1R,3R)-3-phenylcyclohexan-1-amine depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing biological pathways. The molecular targets and pathways involved can vary, but the compound’s chiral nature often plays a crucial role in its activity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(a) (1R,3S)-3-Phenylcyclohexan-1-amine Hydrochloride

- Structure : Differs in stereochemistry at C3 (S-configuration instead of R).

- Key Data: CAS No.: 19988-42-2 Molecular Formula: C₁₂H₁₆ClN Molecular Weight: 209.72 g/mol Suppliers: 1 supplier listed (discontinued in some catalogs) .

- Significance : The (1R,3S) diastereomer may exhibit divergent solubility, melting points, or receptor binding profiles compared to the (1R,3R) form.

(b) (1S,3R)-3-Phenylcyclohexan-1-amine Hydrochloride

- Structure : Enantiomer of (1R,3R)-isomer.

- CAS No.: 19988-39-7 .

- Handling : Requires careful stereochemical analysis in pharmacological studies to avoid enantiomeric cross-reactivity.

Substituent-Modified Analogs

(a) (1R,3R)-3-Aminocyclohexane-1-carboxylic Acid Hydrochloride

- Structure : Carboxylic acid replaces the phenyl group at C3.

- Key Data: Molecular Formula: C₇H₁₄ClNO₂ Molecular Weight: 179.65 g/mol .

- Properties : Enhanced hydrophilicity due to the carboxylic acid moiety, contrasting with the lipophilic phenyl group in the parent compound.

(b) (1R)-3,3-Dimethylcyclohexan-1-amine Hydrochloride

- Structure : Two methyl groups at C3 instead of a phenyl substituent.

- Key Data: CAS No.: 934765-89-6 . Molecular Formula: C₈H₁₈ClN Molecular Weight: 163.69 g/mol .

- Impact : Increased steric hindrance at C3 may reduce binding affinity in chiral environments compared to the phenyl-substituted analog.

Functional Group Variants

(a) (1R,3S)-3-Methoxycyclohexan-1-amine

- Structure : Methoxy group at C3.

- Key Data: CAS No.: 1268521-86-3 . Suppliers: 2 suppliers listed .

(b) (1R,3S)-3-Fluorocyclopentan-1-amine

- Structure : Fluorine substituent on a cyclopentane ring.

- CAS No.: 1443511-35-0 .

- Relevance : Fluorine’s electronegativity may enhance bioavailability compared to phenyl-substituted analogs.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.